molecular formula C8H12N6 B14947785 N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14947785
M. Wt: 192.22 g/mol
InChI Key: LBJTUCQOLVLGFX-UHFFFAOYSA-N
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Description

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazole derivative with a pyridazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine is unique due to its specific ring fusion and the presence of a tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C8H12N6/c1-8(2,3)9-6-4-5-7-10-12-13-14(7)11-6/h4-5H,1-3H3,(H,9,11)

InChI Key

LBJTUCQOLVLGFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

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